H-Acid Synthesis: Exclusive 1,3,6-Isomer Role
The 1,3,6-naphthalenetrisulfonic acid isomer is the sole precursor to 1-amino-3,6,8-naphthalenetrisulfonic acid (Koch acid) and 1-amino-8-naphthol-3,6-disulfonic acid (H-acid), the most important intermediates for azo dye synthesis. Under industrial sulfonation conditions, the isomer distribution from naphthalene yields 78% 1,3,6-trisulfonic acid versus only 12% combined 1,3,5- and 1,3,7-trisulfonic acids . Nitration at the 8-position—required to produce Koch acid—is geometrically possible only on the 1,3,6-isomer because the 8-position peri to the 1-sulfonate group is activated for electrophilic substitution; the 1,3,5-isomer lacks this spatial arrangement and cannot produce H-acid [1]. Procurement of the 1,3,5-isomer (CAS 6654-64-4) instead of the 1,3,6-isomer will abort the H-acid synthetic route entirely.
| Evidence Dimension | Isomer-specific reactivity for nitration to Koch acid / H-acid |
|---|---|
| Target Compound Data | 78% of trisulfonic acid fraction; exclusively yields Koch acid upon nitration |
| Comparator Or Baseline | 1,3,5-Naphthalenetrisulfonic acid: 12% of trisulfonic acid fraction (combined with 1,3,7); cannot yield Koch acid or H-acid |
| Quantified Difference | 1,3,6-isomer is the only viable precursor; 1,3,5-isomer is a dead-end byproduct for H-acid synthesis |
| Conditions | Industrial sulfonation: naphthalene + H₂SO₄/oleum at 140–240°C; nitration at ~40°C |
Why This Matters
For dye intermediate manufacturers, selecting the 1,3,5-isomer (or a mixed-isomer product with low 1,3,6 content) results in zero yield of H-acid, making the 1,3,6-isomer chemically irreplaceable.
- [1] US Patent 4,180,521. Process for the preparation of naphthalene-1,3,6-trisulphonic acid. Issued December 25, 1979. Describes exclusive use of 1,3,6-isomer for T-acid, H-acid, chromotropic acid production. View Source
